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Compound of Interest

Compound Name: Cu(II)astm

Cat. No.: B160576 Get Quote

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison

of Cu(II)ATSM's Anti-Cancer Activity with Supporting Experimental Data.

Copper(II)-diacetyl-bis(N4-methylthiosemicarbazone), or Cu(II)ATSM, is a compound of

significant interest in oncology. Initially developed as a PET imaging agent for hypoxic tumors,

its therapeutic potential has become a key area of research. This guide provides a comparative

analysis of the cytotoxic effects of Cu(II)ATSM across various cancer cell lines, supported by

quantitative data from recent studies. We delve into its mechanism of action, present

comparative efficacy data, and provide detailed experimental protocols for key assays.

Comparative Cytotoxicity of Cu(II)ATSM
The cytotoxic efficacy of Cu(II)ATSM varies significantly among different cancer cell lines and is

notably influenced by the cellular oxygen environment. The half-maximal inhibitory

concentration (IC50) is a standard measure of a compound's potency. Below is a summary of

reported IC50 values for Cu(II)ATSM in several cancer cell lines under both normal oxygen

(normoxic) and low oxygen (hypoxic) conditions.
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Cell Line Cancer Type Condition IC50 (µM) Reference

DA-3
Mouse Breast

Cancer
Normoxic 298.0 ± 18.7 [1]

Hypoxic <50 [1]

MCF-7
Human Breast

Cancer
Normoxic <50 [1]

Hypoxic <50 [1]

HeLa
Human Cervical

Cancer
Normoxic >500 [1]

Hypoxic >500 [1]

PC3
Human Prostate

Cancer
Normoxic - [2]

HEK-293

Human

Embryonic

Kidney (Non-

cancerous)

Normoxic >500 [1]

Hypoxic >500 [1]

Key Observations:

Differential Toxicity: Cu(II)ATSM exhibits selective toxicity, with breast cancer cell lines (DA-3

and MCF-7) being significantly more sensitive than the cervical cancer cell line (HeLa) and

non-cancerous HEK-293 cells.[1]

Hypoxia-Enhanced Efficacy: The cytotoxicity of Cu(II)ATSM is markedly increased under

hypoxic conditions in the DA-3 cell line.[1] In contrast, MCF-7 cells show high sensitivity

regardless of oxygen levels.[1]

Prostate Cancer Cell Sensitivity: While specific IC50 values were not provided in the

reviewed literature, studies indicate that Cu(II)ATSM is effective in inducing cell death in

prostate cancer cells, such as PC3.[2]
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Mechanism of Action: A Tale of Reduction and
Oxidative Stress
The cytotoxic effects of Cu(II)ATSM are intrinsically linked to its redox activity within the cancer

cell. The proposed mechanism involves a cascade of events initiated by the intracellular

reduction of the copper ion, leading to the generation of reactive oxygen species (ROS) and

subsequent apoptosis.

A key factor in the differential toxicity of Cu(II)ATSM is the intracellular reduction of Cu(II) to its

more toxic form, Cu(I).[3] Cancer cells, particularly under hypoxic conditions, often have a more

reduced intracellular environment, which facilitates this conversion.[3] This leads to the

dissociation of the Cu(I) ion from the ATSM ligand. The liberated copper ions can then

participate in Fenton-like reactions, generating highly reactive hydroxyl radicals. This surge in

ROS leads to oxidative stress, causing damage to vital cellular components such as DNA,

lipids, and proteins, ultimately triggering programmed cell death, or apoptosis.[4]

The expression levels of copper transporters, such as CTR1, may also play a role in the uptake

and subsequent toxicity of Cu(II)ATSM.[1]

Below is a diagram illustrating the proposed signaling pathway for Cu(II)ATSM-induced

cytotoxicity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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